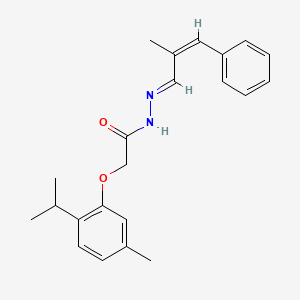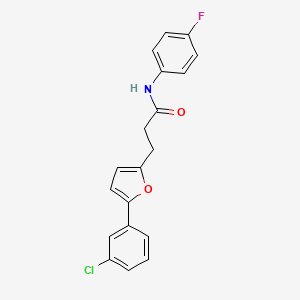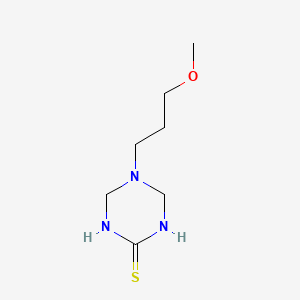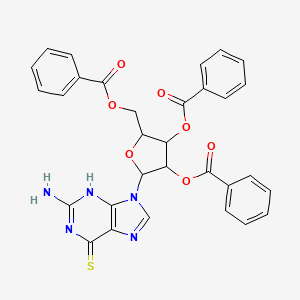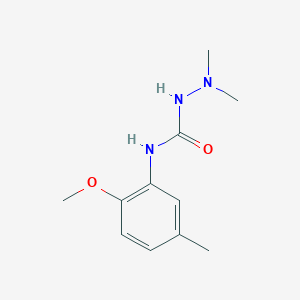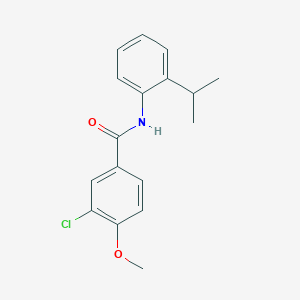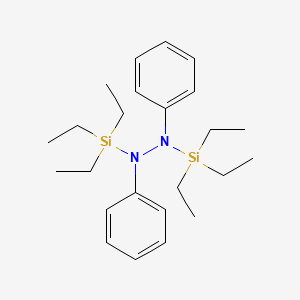
N,N-didodecylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Didodecylaniline is an organic compound with the chemical formula C30H55N. It is a derivative of aniline, where two dodecyl (C12H25) groups are attached to the nitrogen atom. This compound is known for its hydrophobic properties and is used in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Didodecylaniline can be synthesized through the alkylation of aniline with dodecyl halides. The reaction typically involves the use of a base, such as sodium hydroxide, to deprotonate the aniline, followed by the addition of dodecyl bromide or chloride. The reaction is carried out under reflux conditions to ensure complete substitution .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents can also enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: N,N-Didodecylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to aniline derivatives.
Substitution: It can undergo electrophilic substitution reactions, particularly on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: this compound N-oxide.
Reduction: Aniline derivatives.
Substitution: Halogenated this compound.
Scientific Research Applications
N,N-Didodecylaniline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N,N-didodecylaniline involves its hydrophobic interactions with cell membranes. The compound’s long alkyl chains allow it to insert into the hydrophobic regions of the cell membrane, thereby anchoring attached molecules, such as oligonucleotides. This selective anchoring is particularly effective in the presence of elevated alkaline phosphatase levels, which convert phosphorylated lipid-conjugated oligonucleotides to their active form .
Comparison with Similar Compounds
- N,N-Diethyl-N,N-dimethylethylenediamine
- N,N,N’,N’-Tetraethyladipamide
- N,N,N’,N’-Tetraisobutylisophthalamide
Comparison: N,N-Didodecylaniline is unique due to its long dodecyl chains, which provide significant hydrophobicity. This property makes it particularly useful in applications requiring strong hydrophobic interactions, such as cell membrane anchoring. In contrast, similar compounds with shorter alkyl chains or different functional groups may not exhibit the same level of hydrophobicity or specificity in biological applications .
Properties
CAS No. |
4960-25-2 |
|---|---|
Molecular Formula |
C30H55N |
Molecular Weight |
429.8 g/mol |
IUPAC Name |
N,N-didodecylaniline |
InChI |
InChI=1S/C30H55N/c1-3-5-7-9-11-13-15-17-19-24-28-31(30-26-22-21-23-27-30)29-25-20-18-16-14-12-10-8-6-4-2/h21-23,26-27H,3-20,24-25,28-29H2,1-2H3 |
InChI Key |
XJEPUDKDCKLTSL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN(CCCCCCCCCCCC)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




